Regioisomeric Specificity
The target compound (6-trifluoroacetyl substitution, 3-boronic acid functionality, CAS 1310384-03-2) exhibits a distinct regioisomeric configuration relative to commercially available alternatives. The 2-trifluoroacetyl-4-boronic acid regioisomer (CAS 1310404-58-0) and the 5-trifluoroacetyl-3-boronic acid regioisomer (CAS 1310384-93-0) differ in the relative positioning of the trifluoroacetyl and boronic acid groups on the pyridine ring [1]. These positional differences alter the electronic distribution and steric environment around the reactive boronic acid center, which can influence coupling efficiency and regioselectivity in subsequent synthetic transformations [1]. No direct head-to-head comparative reaction yield data are available in the open literature for these specific regioisomers.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 6-trifluoroacetyl, 3-boronic acid (CAS 1310384-03-2) |
| Comparator Or Baseline | 2-trifluoroacetyl-4-boronic acid (CAS 1310404-58-0); 5-trifluoroacetyl-3-boronic acid (CAS 1310384-93-0) |
| Quantified Difference | Distinct regioisomers; no quantitative comparative reaction yield data available |
| Conditions | Structural comparison based on CAS registry and molecular formula data (C7H5BF3NO3 for all isomers) |
Why This Matters
The specific 6-trifluoroacetyl-3-boronic acid regioisomeric configuration is essential for SAR studies and synthetic pathways requiring precise spatial orientation of coupling partners; procurement of the incorrect regioisomer may yield different coupling outcomes or synthetic inefficiencies.
- [1] ChemWhat. Comparative regioisomer data: 2-Trifluoroacetylpyridine-4-boronic acid (CAS 1310404-58-0); 5-Trifluoroacetylpyridine-3-boronic acid (CAS 1310384-93-0). View Source
